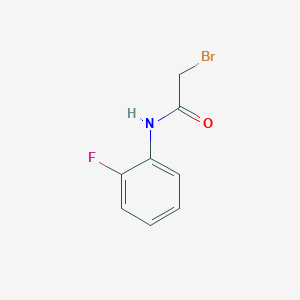

2-bromo-N-(2-fluorophenyl)acetamide

Description

2-Bromo-N-(2-fluorophenyl)acetamide (C₈H₇BrFNO, MW: 232.05 g/mol) is a halogenated acetamide derivative characterized by a bromoacetamide backbone and a 2-fluorophenyl substituent. Its synthesis involves nucleophilic substitution reactions, as demonstrated by its preparation via alkylation of 2-fluoroaniline with 2-bromoacetyl bromide, yielding a white solid with a 26% yield after purification . Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.40 (br s, 1H, NH), 8.24 (t, J = 7.8 Hz, 1H), 7.04–7.19 (m, 3H), 4.04 (s, 2H, CH₂).

- ¹³C NMR (CDCl₃): δ 163.6 (C=O), 154.1, 151.6 (aromatic C-F), 125.4–115.2 (aromatic carbons), 29.4 (CH₂Br) .

- IR: Peaks at 3313 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O stretch), and 758 cm⁻¹ (C-Br stretch) .

- HRMS: m/z 253.9587 ([M+Na]⁺), confirming molecular formula C₈H₇BrFNO .

The compound serves as a versatile alkylating agent in medicinal chemistry, exemplified by its use in synthesizing hepatitis C virus NS3 helicase inhibitors (e.g., CID45479198) .

Properties

IUPAC Name |

2-bromo-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRLQUWUFLVROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392265 | |

| Record name | 2-bromo-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73383-95-6 | |

| Record name | 2-bromo-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under ice bath conditions to control the reaction temperature and prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

Substitution: Formation of N-substituted acetamides.

Reduction: Formation of corresponding amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluorophenyl)acetamide is not well-documented. as an acetamide derivative, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

Key Observations:

Substituent Position :

- Ortho-substituents (e.g., 2-F, 2-Cl) induce steric hindrance and alter molecular conformation. For example, in 2-chlorophenyl analogs, the N-H bond adopts a syn orientation relative to the ortho-Cl, affecting hydrogen-bonding interactions .

- Para-substituents (e.g., 4-F, 4-Br) enhance symmetry and may improve crystallinity, as seen in 4-fluorophenyl derivatives .

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2-methoxy-5-nitrophenyl) increase electrophilicity of the bromoacetamide moiety, accelerating nucleophilic substitution reactions . Trifluoromethyl groups (e.g., BTFMA) introduce strong electron-withdrawing effects and ¹⁹F NMR visibility, enabling applications in bioconjugation .

Biological Activity :

- 4-Bromophenyl analogs exhibit anti-parasitic activity, likely due to enhanced lipophilicity and membrane permeability .

- 2-Fluorophenyl derivatives are preferred intermediates in antiviral drug synthesis, possibly due to optimal balance of reactivity and stability .

Structural Insights from Crystallography

- Conformational Trends : In 2-chlorophenyl analogs, steric clashes between ortho-Cl and the acetamide chain force the N-H bond into a syn orientation, while C=O and C-Br adopt anti conformations . Similar effects are expected in the 2-fluorophenyl analog, influencing packing in solid-state structures.

Biological Activity

2-Bromo-N-(2-fluorophenyl)acetamide is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈BrFNO and features a bromo group and a fluorophenyl moiety attached to an acetamide functional group. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. The compound's activity can be attributed to its ability to interfere with bacterial enzyme functions, leading to cell death.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Klebsiella pneumoniae | 62.5 |

These values indicate that the compound is particularly potent against Staphylococcus aureus, which is significant given the rising concerns over antibiotic resistance.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in metabolic pathways, either inhibiting or activating their functions. This modulation can lead to altered cellular metabolism and function.

- Cell Signaling Modulation : It influences key signaling pathways within cells, potentially affecting gene expression and cellular responses to external stimuli.

The presence of halogen atoms enhances the compound's binding affinity to biological targets, making it an effective inhibitor of specific enzymes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cell lines, leading to programmed cell death.

- Cell Proliferation Inhibition : In vitro studies demonstrate that treatment with this compound significantly reduces cell proliferation rates in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: In Vivo Efficacy

A notable case study involved administering this compound to nude rats with xenograft tumors. After a treatment period of 15 days, tumor sizes were reduced by approximately 83% compared to control groups. This significant reduction was confirmed through molecular imaging techniques assessing glucose metabolism in tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.